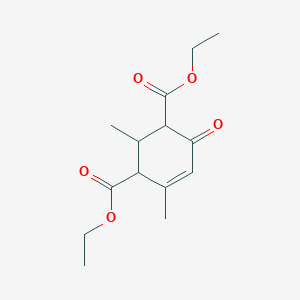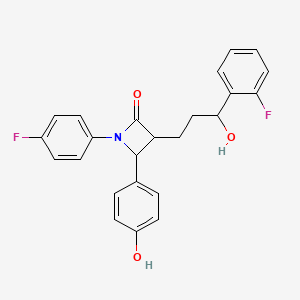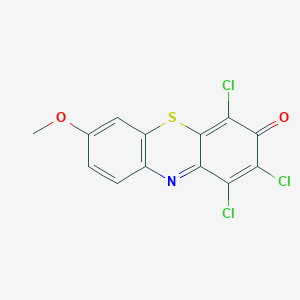
1,2,4-Trichloro-7-methoxy-3H-phenothiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trichloro-7-methoxy-phenothiazin-3-one: is a chemical compound with the molecular formula C13H6Cl3NO2S. It is a derivative of phenothiazine, a class of compounds known for their diverse applications in medicine, agriculture, and industry. This compound is characterized by the presence of three chlorine atoms and a methoxy group attached to the phenothiazine core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Trichloro-7-methoxy-phenothiazin-3-one typically involves the chlorination of 7-methoxy-phenothiazine. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of 1,2,4-Trichloro-7-methoxy-phenothiazin-3-one may involve a multi-step process starting from readily available precursors. The process includes:
Nitration: Introduction of nitro groups to the phenothiazine core.
Reduction: Conversion of nitro groups to amino groups.
Chlorination: Selective chlorination at specific positions.
Methoxylation: Introduction of the methoxy group.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Trichloro-7-methoxy-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenothiazine derivatives.
Scientific Research Applications
1,2,4-Trichloro-7-methoxy-phenothiazin-3-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Trichloro-7-methoxy-phenothiazin-3-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact pathways and molecular targets are still under investigation, but its ability to interfere with DNA and enzyme function is a key aspect of its mechanism.
Comparison with Similar Compounds
Phenothiazine: The parent compound, known for its use in antipsychotic medications.
Chlorpromazine: A derivative of phenothiazine used as an antipsychotic drug.
Methoxychlor: An insecticide structurally related to phenothiazine.
Comparison: 1,2,4-Trichloro-7-methoxy-phenothiazin-3-one is unique due to the presence of three chlorine atoms and a methoxy group, which confer distinct chemical properties compared to other phenothiazine derivatives. Its specific substitution pattern enhances its reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
70753-47-8 |
|---|---|
Molecular Formula |
C13H6Cl3NO2S |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
1,2,4-trichloro-7-methoxyphenothiazin-3-one |
InChI |
InChI=1S/C13H6Cl3NO2S/c1-19-5-2-3-6-7(4-5)20-13-10(16)12(18)9(15)8(14)11(13)17-6/h2-4H,1H3 |
InChI Key |
HLNGOJWVENQXNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C(=C(C(=O)C(=C3Cl)Cl)Cl)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-2-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14011122.png)

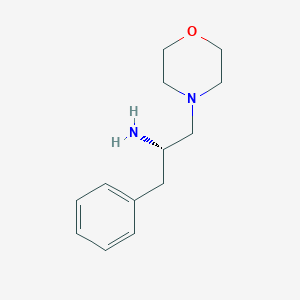
![1-[(4-Methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-1-benzazepin-5-ol](/img/structure/B14011132.png)
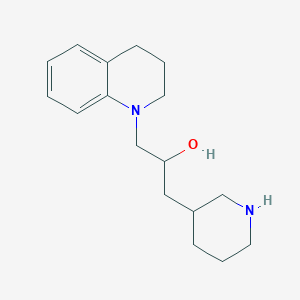
![cis 8-Boc-2,4-difluoro-3,3-dihydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B14011136.png)
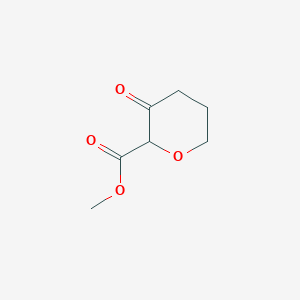
![3-(4-Aminophenyl)-7-(pyridin-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14011166.png)
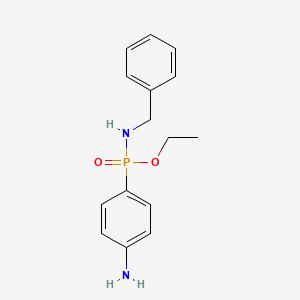
![4-Ethynyl-1,4-dihydro-5-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14011173.png)
